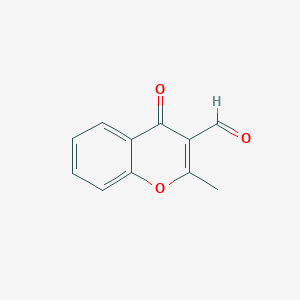
2-methyl-4-oxo-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a chromone backbone. It is known for its diverse biological activities and is used in various fields of scientific research. The compound’s structure consists of a chromene ring with a methyl group at the 2-position, an oxo group at the 4-position, and a carbaldehyde group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-methyl-4-oxo-4H-chromene-3-carbaldehyde involves a one-pot three-component reaction. This reaction includes 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . Another method involves the Knoevenagel reaction of 2-methyl-4-oxo-4H-chromene-3-carbonitrile with aromatic and heteroaromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above is promising for industrial applications due to its efficiency and environmentally friendly conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be partially oxidized to form derivatives with different biological activities.
Substitution: It can participate in substitution reactions, such as the reaction with aromatic amines to form chromeno[4,3-b]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Aromatic amines and cyanoacetates are commonly used in substitution reactions under catalyst-free conditions in an ethanol-water medium.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antifungal activity against Candida albicans.
Medicine: It is a promising motif for drug development due to its diverse biological activities.
Industry: The compound’s derivatives are used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antifungal activity against Candida albicans is attributed to its ability to inhibit the yeast’s virulence factors, including adherence to buccal epithelial cells and secretion of phospholipases .
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde: This compound is a partially oxidized form of chromanone A and exhibits significant antifungal activity.
4-Oxo-2-vinyl-4H-chromene-3-carbonitrile: Synthesized via the Knoevenagel reaction, this compound has unique spectral properties.
Uniqueness
2-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
55168-31-5 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-9(6-12)11(13)8-4-2-3-5-10(8)14-7/h2-6H,1H3 |
Clave InChI |
LRUKUULSSOGMOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















